molecular formula C14H12FNO2 B4224933 N-allyl-5-(2-fluorophenyl)-2-furamide

N-allyl-5-(2-fluorophenyl)-2-furamide

Cat. No.: B4224933
M. Wt: 245.25 g/mol
InChI Key: FYPIFKDPNKFNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research-Grade Furamide Derivative N-allyl-5-(2-fluorophenyl)-2-furamide is a chemical compound offered for research and development purposes. As a furamide derivative featuring both fluorophenyl and allyl functional groups, it is of interest in various exploratory chemical and pharmacological studies. The specific biological activity, mechanism of action, and primary research applications for this compound are not yet fully characterized in the scientific literature. Potential Research Context Compounds with structural similarities, particularly those containing an allyl group, have been investigated in the field of bioorthogonal prodrug therapy . In such strategies, an inactive prodrug is designed to be activated by a non-biological trigger, such as a palladium catalyst, which can cleave the allyl masking group to release an active drug molecule at a specific site . This approach aims to localize drug effects and minimize systemic toxicity. The presence of the allyl group in this molecule makes it a candidate for research in this cutting-edge area. Handling & Safety This product is intended for research use by qualified laboratory professionals only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and conduct all necessary safety assessments.

Properties

IUPAC Name

5-(2-fluorophenyl)-N-prop-2-enylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-2-9-16-14(17)13-8-7-12(18-13)10-5-3-4-6-11(10)15/h2-8H,1,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPIFKDPNKFNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(O1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure 5-Position Substituent Amide Substituent Molecular Weight Reference
N-Allyl-5-(2-fluorophenyl)-2-furamide Furan 2-Fluorophenyl Allyl Not reported
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide Furan 2-Chlorophenyl 4-Sulfamoylphenyl 376.81
N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide Furan 3-Hydroxyphenyl 3-Benzoylphenyl Not reported
Furosemide Anthranilic acid Chlorine Furfurylaminosulfonyl 330.77
N-Allyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide Benzothiophene Trifluoromethyl Allyl 285.28

Key Observations :

  • Fluorine vs. Chlorine: Substitution at the 5-position with 2-fluorophenyl (target compound) vs.
  • Amide Variations : The allyl group in the target compound contrasts with sulfamoyl (), benzoyl (), and furfuryl () substituents, influencing steric bulk and hydrogen-bonding capacity.
  • Core Heterocycle : Benzothiophene derivatives () exhibit greater aromaticity and planarity compared to furan-based compounds, which could enhance metabolic stability but reduce solubility.

Physicochemical and Stability Properties

  • Stability: 2-Furamides generally exhibit slower methanolysis compared to picolinamides (), suggesting moderate stability under acidic or nucleophilic conditions. However, the allyl group may introduce susceptibility to oxidation or Michael addition reactions.
  • Solubility : Sulfamoyl-containing analogs () benefit from polar sulfonamide groups, improving aqueous solubility relative to the allyl-substituted target compound.

Q & A

Q. What are the optimal synthetic routes for N-allyl-5-(2-fluorophenyl)-2-furamide, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of a furan-carboxylic acid derivative, followed by amidation with an allylamine-containing moiety. Key steps include:

  • Esterification/amidation : Reacting 5-(2-fluorophenyl)furan-2-carboxylic acid with allylamine under coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating intermediates.
  • Characterization : Use 1H^1H-NMR (500 MHz, CDCl3_3) to confirm allyl and fluorophenyl proton environments, and LC-MS for molecular weight validation .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software is essential. Key considerations:

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) and Mercury CCD detectors for high-resolution data .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hirshfeld surface analysis (via CrystalExplorer) can validate intermolecular interactions .

Q. What spectroscopic techniques are most reliable for confirming the purity of this compound?

Combine orthogonal methods:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C14_{14}H12_{12}FNO2_2).
  • 19F^{19}F-NMR : Detect fluorophenyl environments (δ ~ -110 to -120 ppm).
  • HPLC-DAD : Use C18 columns (ACN/water mobile phase) to assess purity >95% .

Q. How do solvent polarity and reaction temperature influence the yield of this compound?

  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance amidation efficiency but may require post-reaction extraction to remove residues .
  • Temperature : Reactions at 60–80°C improve kinetics but risk thermal degradation; monitor via TLC .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 or kinases) to simulate binding poses. Validate with MD simulations (AMBER/CHARMM) to assess stability .
  • QSAR modeling : Corrogate substituent effects (e.g., allyl vs. benzyl groups) on activity using Hammett σ constants .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

  • Animal models : Use Wistar rats (n=6/group) for oral/intravenous administration.
  • Analytical methods : LC-MS/MS quantifies plasma concentrations (LLOQ: 1 ng/mL). Calculate AUC, Cmax_\text{max}, and t1/2_{1/2} .

Q. What strategies mitigate data contradictions between in vitro and in vivo efficacy studies for this compound?

  • Dose normalization : Adjust in vitro IC50_{50} values using allometric scaling for species differences.
  • Metabolite profiling : Identify active metabolites via liver microsome assays (e.g., human/rat CYP450 isoforms) .

Q. How does the fluorophenyl group enhance membrane permeability compared to non-fluorinated analogs?

  • LogP measurements : Determine via shake-flask (octanol/water). Fluorine’s electronegativity reduces LogP by ~0.5 units, balancing lipophilicity and solubility .
  • PAMPA assay : Compare permeability rates (e.g., Pe > 1 × 106^{-6} cm/s) with control compounds .

Methodological Notes

  • Structural validation : Cross-reference SCXRD (SHELXL) with DFT-optimized geometries (B3LYP/6-31G**) .
  • Biological assays : Prioritize target-specific assays (e.g., ELISA for cytokine profiling) over broad-spectrum screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-5-(2-fluorophenyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-allyl-5-(2-fluorophenyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.